N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that features a combination of furan, pyrazole, oxazole, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the furan-2-yl-ethyl intermediate: This step involves the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.
Synthesis of the pyrazole moiety: The furan-2-yl-ethyl intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Introduction of the oxazole ring: The pyrazole intermediate is further reacted with oxazole derivatives under controlled conditions.
Sulfonamide formation: Finally, the compound is reacted with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the furan and pyrazole rings, while reduction may produce hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide may be studied for its potential bioactivity. Compounds with similar structures have shown promise as enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s various functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide: can be compared with other compounds containing furan, pyrazole, and oxazole moieties.
Furan derivatives: Known for their aromaticity and reactivity in organic synthesis.
Pyrazole derivatives: Often studied for their biological activity, including anti-inflammatory and anticancer properties.
Oxazole derivatives: Used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions, setting it apart from simpler analogs.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-14-22-17(13-27-14)15-5-7-16(8-6-15)28(24,25)21-12-18(19-4-2-11-26-19)23-10-3-9-20-23/h2-11,13,18,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYBDXVKBZCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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